VHL Binding Affinity: Retained Nanomolar Affinity of the VH032 Core
The VHL ligand core embedded in (S,R,S)-AHPC-phenol-C4-NH2 (dihydrochloride) is derived from VH032, a well-characterized VHL binder. The binding affinity of the parent VH032 ligand for VHL is Kd = 185 nM as measured by surface plasmon resonance (SPR) . While the conjugated C4 linker and amine handle do not significantly alter the binding pocket interactions, this compound is expected to retain high nanomolar affinity for VHL (class-level inference) [1]. In contrast, alternative VHL ligands such as VH298 exhibit slightly higher affinity (Kd = 80-90 nM) but lack the pre-installed alkyl linker, requiring additional synthetic steps for PROTAC assembly .
| Evidence Dimension | VHL E3 Ligase Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Not directly measured; inferred from VH032 core: ~185 nM (class-level inference) |
| Comparator Or Baseline | VH032 (parent ligand): Kd = 185 nM |
| Quantified Difference | Retained high affinity (nanomolar range) |
| Conditions | SPR assay using recombinant VHL protein |
Why This Matters
Confirms that the conjugated linker does not ablate VHL binding, ensuring efficient E3 ligase recruitment in downstream PROTAC applications.
- [1] Krieger J, et al. Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ChemMedChem. 2020;15(10):852-861. View Source
